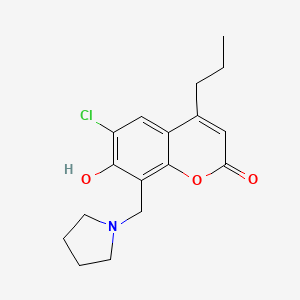
6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a wide range of biological activities. This particular compound is characterized by the presence of a chloro group at the 6th position, a hydroxy group at the 7th position, a propyl group at the 4th position, and a pyrrolidin-1-ylmethyl group at the 8th position on the chromen-2-one core structure.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one typically involves multiple steps:
Starting Material Preparation: The synthesis begins with the preparation of the chromen-2-one core. This can be achieved through the Pechmann condensation reaction, which involves the reaction of phenols with β-ketoesters in the presence of a strong acid catalyst.
Hydroxylation: The hydroxyl group at the 7th position can be introduced through hydroxylation reactions using reagents like hydrogen peroxide or osmium tetroxide.
Alkylation: The propyl group at the 4th position can be introduced via alkylation reactions using propyl halides in the presence of a strong base such as sodium hydride.
Pyrrolidinylmethylation: The final step involves the introduction of the pyrrolidin-1-ylmethyl group at the 8th position. This can be achieved through nucleophilic substitution reactions using pyrrolidine and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to a ketone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The chloro group at the 6th position can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride.
Substitution: The chloro group can also undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form corresponding substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Chromium trioxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Amines, thiols
Major Products
Oxidation: Formation of 7-keto derivative
Reduction: Formation of 6-hydroxy derivative
Substitution: Formation of substituted derivatives at the 6th position
Aplicaciones Científicas De Investigación
6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces.
Affecting Signal Transduction Pathways: Altering the signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
- 6-Chloro-7-hydroxy-4-phenyl-8-(piperidin-1-ylmethyl)chromen-2-one
- 6-Chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
- 6-Chloro-7-hydroxy-4-ethyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one
Uniqueness
6-Chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group at the 4th position and the pyrrolidin-1-ylmethyl group at the 8th position differentiates it from other similar compounds and may contribute to its unique biological activities.
Propiedades
Fórmula molecular |
C17H20ClNO3 |
|---|---|
Peso molecular |
321.8 g/mol |
Nombre IUPAC |
6-chloro-7-hydroxy-4-propyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C17H20ClNO3/c1-2-5-11-8-15(20)22-17-12(11)9-14(18)16(21)13(17)10-19-6-3-4-7-19/h8-9,21H,2-7,10H2,1H3 |
Clave InChI |
GPGWGTNBTXZUPV-UHFFFAOYSA-N |
SMILES canónico |
CCCC1=CC(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-3-methylbenzamide](/img/structure/B11303398.png)
![N-(4-{[2-(ethylamino)-6-methylpyrimidin-4-yl]amino}phenyl)naphthalene-2-sulfonamide](/img/structure/B11303399.png)
![1-[2-(3,4-dimethylphenoxy)ethyl]-2-(trifluoromethyl)-6,7-dihydro-1H-[1,4]dioxino[2,3-f]benzimidazole](/img/structure/B11303402.png)
![(2S)-{[3-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11303412.png)
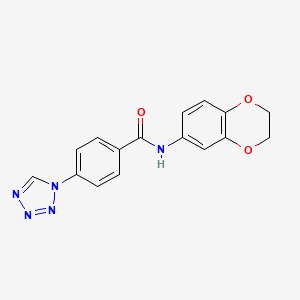
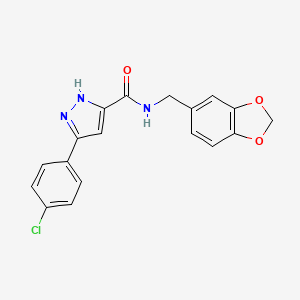
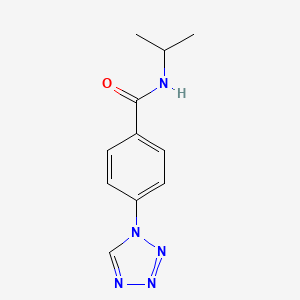
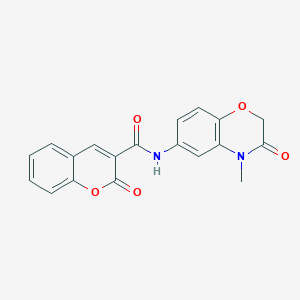
![N-(3,5-dimethoxyphenyl)-2-[3-(furan-2-ylmethyl)-1-(3-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B11303429.png)
![N-(3-chloro-2-methylphenyl)-2-[(3-phenyl-1,2,4-oxadiazol-5-yl)methoxy]benzamide](/img/structure/B11303436.png)
![N-{3-[(4-fluorophenyl)sulfonyl]-4,5-dimethyl-1-(propan-2-yl)-1H-pyrrol-2-yl}furan-2-carboxamide](/img/structure/B11303452.png)
![4-(4-Hydroxy-3,5-dimethoxyphenyl)-3,7,7-trimethyl-4,6,7,8-tetrahydro[1,2]oxazolo[5,4-b]quinolin-5-ol](/img/structure/B11303468.png)
![(4-{2-(3-Chlorophenyl)-4-[(4-methylphenyl)sulfonyl]-1,3-oxazol-5-yl}piperazin-1-yl)(cyclopropyl)methanone](/img/structure/B11303484.png)
![2-[(6-Hydroxy-9H-purin-2-YL)sulfanyl]-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B11303491.png)
